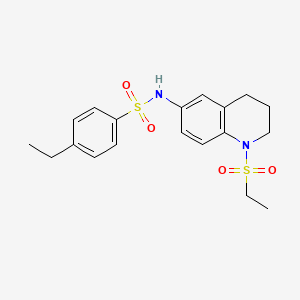

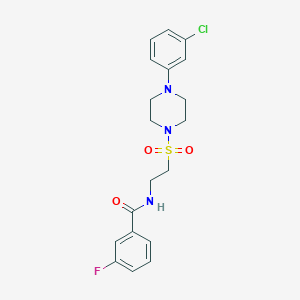

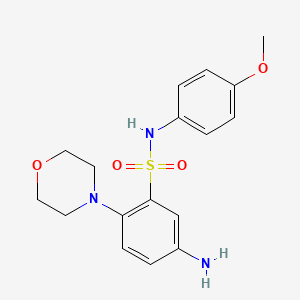

![molecular formula C14H13N5O2S B2941929 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide CAS No. 2034505-75-2](/img/structure/B2941929.png)

4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “4-methyl” part refers to a methyl group (CH3) attached to the 4th position of the thiazole ring. The “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)” part indicates an ethyl group attached to the nitrogen of the thiazole, which is further substituted with a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, triazine derivatives can generally be synthesized from monosubstituted tetrazines or tetrazine-based fused rings . The synthesis of such compounds often involves reactions under mildly basic conditions .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings including a thiazole and a triazine, both of which are heterocyclic compounds. The compound also contains a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group, which adds to the complexity .Chemical Reactions Analysis

Triazine derivatives can undergo a variety of chemical reactions. For example, they can participate in SNAr reactions, providing aryloxy-triazines . They can also undergo reactions with tert-butyl nitrite to form triazine 1-oxides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, triazine derivatives exhibit high nitrogen content and can have high densities . They can also exhibit good thermal stability .Applications De Recherche Scientifique

Microwave-assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) focuses on the microwave-assisted synthesis of hybrid molecules containing various acid moieties, showcasing the potential for creating compounds with significant antimicrobial, antilipase, and antiurease activities. This highlights the compound's utility in developing new pharmaceutical agents or research tools for studying microbial resistance and enzyme inhibition mechanisms Başoğlu et al., 2013.

Novel Synthetic Pathways and Mechanisms

The work by Ledenyova et al. (2018) demonstrates the chemical reactivity and synthetic pathways of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, providing a foundation for understanding the chemical behavior and potential applications of triazine derivatives in medicinal chemistry and materials science Ledenyova et al., 2018.

Antimicrobial and Anti-Inflammatory Applications

Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, as conducted by Abu‐Hashem et al. (2020), illustrates the potential of these compounds in developing new anti-inflammatory and analgesic agents. The study highlights the compounds' significant COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting the relevance of such chemical structures in pharmaceutical research Abu‐Hashem et al., 2020.

Molecular Synthesis for Biological Evaluation

Patel et al. (2012) explore the synthesis and biological evaluation of thiazolidinone derivatives, indicating a systematic approach to designing molecules with potential antimicrobial properties. This work underscores the importance of molecular synthesis in discovering new bioactive compounds for combating bacterial and fungal infections Patel et al., 2012.

Orientations Futures

The future research directions could involve exploring the biological activity of this compound, given that some triazine derivatives have shown potential as cholinesterase inhibitors . Additionally, the synthesis of new derivatives and exploration of their properties could be another area of future research.

Mécanisme D'action

Target of Action

The primary targets of 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain.

Mode of Action

The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .

Result of Action

The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels, enhancing signal transmission in the brain . This could potentially have therapeutic effects in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine. The compound also shows significant neuroprotective activity against H2O2-induced PC12 oxidative stress .

Propriétés

IUPAC Name |

4-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-9-12(22-8-16-9)13(20)15-6-7-19-14(21)10-4-2-3-5-11(10)17-18-19/h2-5,8H,6-7H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQVQJHCEXYURC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

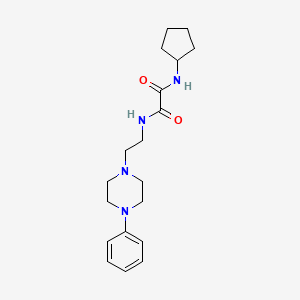

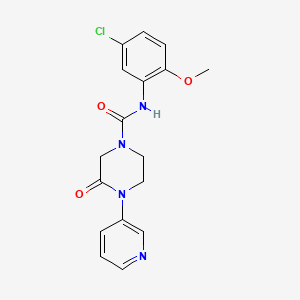

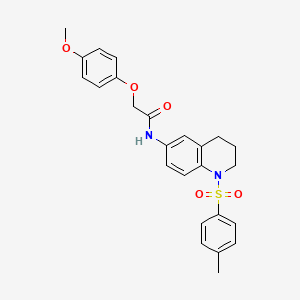

![N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2941848.png)

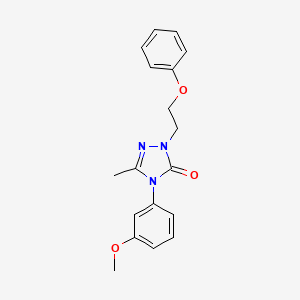

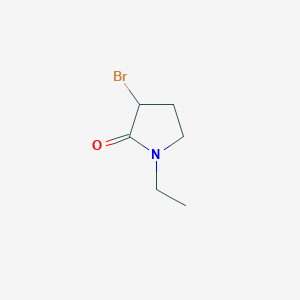

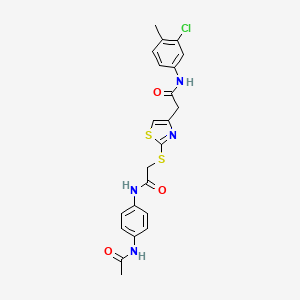

![N-(4-chlorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2941862.png)

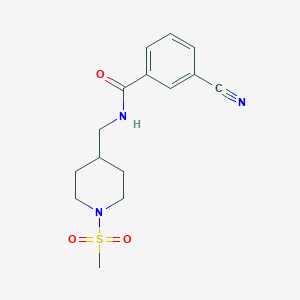

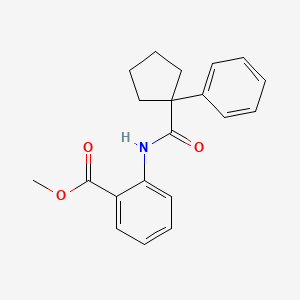

![N-(5-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2941864.png)